molecular formula C19H24N2O3S B5511590 2-methyl-6-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)phenol

2-methyl-6-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)phenol

Cat. No. B5511590
M. Wt: 360.5 g/mol
InChI Key: ZFMJKTTZSLCSEZ-UHFFFAOYSA-N
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Description

This chemical compound belongs to a class of substances characterized by their sulfonyl and piperazinyl functional groups. These functional groups are known for their roles in creating compounds with a variety of biological activities and industrial applications. The compound is of interest in the synthesis of more complex molecules, especially in the fields of medicinal chemistry and material science.

Synthesis Analysis

The synthesis of similar sulfonyl piperazine compounds has been achieved through various methods, including microwave-assisted synthesis and nucleophilic aromatic substitution reactions. For example, Williams et al. (2010) discussed the microwave-assisted synthesis of a complex molecule involving piperazinyl and sulfonyl components, highlighting the efficiency of this method in forming the desired heteroaryl ether core structure with high yield (Williams et al., 2010).

Molecular Structure Analysis

The molecular structure of sulfonyl piperazine derivatives is characterized by the presence of a sulfonyl group attached to a piperazine ring, which can further be substituted with various functional groups to alter the compound's properties. The structure of these compounds often determines their reactivity and potential applications. For instance, Berredjem et al. (2010) reported the crystal structure of a similar sulfonyl piperazine compound, providing insights into its molecular configuration and potential interaction sites (Berredjem et al., 2010).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity in more detail, and investigating its safety profile .

properties

IUPAC Name

2-methyl-6-[[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-15-6-8-18(9-7-15)25(23,24)21-12-10-20(11-13-21)14-17-5-3-4-16(2)19(17)22/h3-9,22H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMJKTTZSLCSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC(=C3O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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